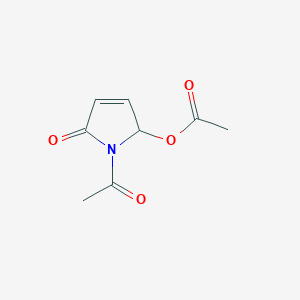
1-Acetyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly derived from carboxylic acids and alcohols. This particular compound features a pyrroline ring, which is a five-membered nitrogen-containing heterocycle. The presence of both acetic acid and pyrroline moieties in its structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester typically involves the esterification of acetic acid with 1-acetyl-5-oxo-3-pyrroline-2-ol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification reaction. The reaction mixture is typically heated to maintain a constant temperature, and the product is purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The pyrroline ring may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid methyl ester: Similar in structure but lacks the pyrroline ring.
Acetic acid ethyl ester: Another ester of acetic acid with a different alcohol component.
Pyrrolidine derivatives: Compounds containing the pyrroline ring but with different substituents.
Uniqueness
Acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester is unique due to the presence of both the acetic acid ester and the pyrroline ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
175796-29-9 |
|---|---|
Fórmula molecular |
C8H9NO4 |
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
(1-acetyl-5-oxo-2H-pyrrol-2-yl) acetate |
InChI |
InChI=1S/C8H9NO4/c1-5(10)9-7(12)3-4-8(9)13-6(2)11/h3-4,8H,1-2H3 |
Clave InChI |
IOYQGMFWPBBRBZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C=CC1=O)OC(=O)C |
SMILES canónico |
CC(=O)N1C(C=CC1=O)OC(=O)C |
Sinónimos |
2H-Pyrrol-2-one, 1-acetyl-5-(acetyloxy)-1,5-dihydro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















